1-(3-Chloro-4-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid
Overview
Description
The compound “3-Chloro-4-fluorophenylacetic acid” is a related compound with a CAS Number: 705-79-3. It has a molecular weight of 188.59 and its IUPAC name is (3-chloro-4-fluorophenyl)acetic acid .
Molecular Structure Analysis
The molecular structure of “3-Chloro-4-fluorophenylacetic acid” is represented by the InChI code: 1S/C8H6ClFO2/c9-6-3-5 (4-8 (11)12)1-2-7 (6)10/h1-3H,4H2, (H,11,12) .
Chemical Reactions Analysis
A related compound, “3-Chloro-4-fluorobenzylbromide”, was used in a reaction with tert-butylpiperazine-1-carboxylate to generate the key intermediate 1-[(3-chloro-4-fluorophenyl)methyl]piperazine .
Physical And Chemical Properties Analysis
The related compound “3-Chloro-4-fluorophenylboronic acid” has a molecular weight of 174.37, a density of 1.4±0.1 g/cm3, a boiling point of 306.0±52.0 °C at 760 mmHg, and a melting point of 242-247 °C (lit.) .
Scientific Research Applications
Synthesis and Biological Applications
Pyrazole carboxylic acid derivatives are significant due to their wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. These compounds serve as important scaffolds in medicinal chemistry for the development of new therapeutic agents. Their synthesis involves various strategies that offer access to a plethora of derivatives with potential biological applications. The versatility in their synthetic approaches underscores their applicability in discovering new drugs and exploring their mechanism of action in different biological contexts (Cetin, 2020).
Environmental and Pharmacological Importance
The environmental and pharmacological importance of fluorinated and chlorinated compounds, including the derivatives of pyrazole carboxylic acids, has been widely acknowledged. These compounds are explored for their potential as environmentally benign alternatives to more persistent and toxic substances. The research focuses on understanding their fate, bioaccumulation, and potential risks, contributing to safer chemical design and application in various industries, including pharmaceuticals and material science (Wang et al., 2013).
Contribution to Anticancer Research
The application of Knoevenagel condensation, a chemical reaction involving the synthesis of α, β-unsaturated ketones/carboxylic acids, has been pivotal in the development of anticancer agents. This methodology facilitates the creation of biologically active molecules, demonstrating the significant role of pyrazole carboxylic acid derivatives and related compounds in anticancer research. Such synthetic approaches enable the exploration of new anticancer strategies, highlighting the compounds' therapeutic potential (Tokala et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-5-methoxypyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O3/c1-18-10-5-9(11(16)17)14-15(10)6-2-3-8(13)7(12)4-6/h2-5H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZOBBCHQLEESN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN1C2=CC(=C(C=C2)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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